molecular formula C4H5KO6 B7798311 CID 13352

CID 13352

Cat. No. B7798311
M. Wt: 188.18 g/mol
InChI Key: KYKNRZGSIGMXFH-ZVGUSBNCSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 13352 is a useful research compound. Its molecular formula is C4H5KO6 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 13352 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 13352 including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

potassium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6.K/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1/t1-,2-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKNRZGSIGMXFH-ZVGUSBNCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5KO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 13352

Synthesis routes and methods

Procedure details

L-AzeOH-D-tartrate (14.0 g; 56 mmol; prepared analogously to the methods described in international patent application WO 97/02441) was added to water (17 mL) at room temperature. The mixture was heated to 60° C. and an additional amount of water (9 mL) was added to completely dissolve the L-AzeOH-D-tartrate. KOH (10.8 mL; 5.7 M) was added over 7 minutes to resultant the yellowish solution. The reaction mixture was then left to cool at room temperature. It was left at this temperature overnight. The reaction mixture was then cooled on ice for 7 h. Potassium hydrogen tartrate crystallised and was filtered off. The filtration gave potassium hydrogen tartrate as white solid (9.5 g; 91%) and a slightly yellowish aqueous solution containing liberated L-AzeOH. The latter was used in the next step without further characterisation.
Name
L-AzeOH D-tartrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
L-AzeOH D-tartrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
9 mL
Type
solvent
Reaction Step Four
Name
Quantity
17 mL
Type
solvent
Reaction Step Five

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